molecular formula C16H19ClN2OS B10899132 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloropropanamide

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloropropanamide

Cat. No.: B10899132
M. Wt: 322.9 g/mol
InChI Key: XKBNSQPGCSPLRI-UHFFFAOYSA-N
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Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloropropanamide is a synthetic organic compound characterized by the presence of a thiazole ring, a tert-butylphenyl group, and a chloropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloropropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and an appropriate electrophile.

    Formation of the Chloropropanamide Moiety: The chloropropanamide group can be synthesized by reacting 3-chloropropanoyl chloride with an amine derivative of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloropropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropanamide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloropropanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloropropanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: An organic compound with a similar tert-butylphenyl group.

    4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with two tert-butyl groups.

    N,N-bis(4-tert-butylphenyl)hydroxylamine: A hydroxylamine derivative with tert-butylphenyl groups.

Uniqueness

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloropropanamide is unique due to the presence of the thiazole ring and the chloropropanamide moiety, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C16H19ClN2OS

Molecular Weight

322.9 g/mol

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloropropanamide

InChI

InChI=1S/C16H19ClN2OS/c1-16(2,3)12-6-4-11(5-7-12)13-10-21-15(18-13)19-14(20)8-9-17/h4-7,10H,8-9H2,1-3H3,(H,18,19,20)

InChI Key

XKBNSQPGCSPLRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCl

Origin of Product

United States

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